Binding Affinity and Functional Selectivity at α4β2 nAChR
In a study of phenylpyrrolidine ether derivatives, the meta-chloro analog (Compound 3, (S)-1-methyl-2-(3′-chlorophenoxymethyl)pyrrolidine) demonstrated an IC50 of 221.0 ± 10.0 nM and an EC50 of 63.3 ± 2.1 µM at human α4β2 nAChR, with a partial agonist Imax of 0.29 ± 0.01 [1]. While 2-(3-chlorophenyl)-4-methylpyrrolidine is a direct C-linked analog rather than an ether-linked derivative, the 4-methyl substitution on the pyrrolidine ring is expected to modulate both binding affinity and functional efficacy relative to this reference compound. The unsubstituted phenyl analog (Compound 1) in the same study showed an IC50 of 204.0 ± 6.0 nM and Imax of 0.54 ± 0.01, demonstrating that meta-chloro substitution alone reduces efficacy by approximately 46% [1]. The additional 4-methyl group on 2-(3-chlorophenyl)-4-methylpyrrolidine introduces a steric constraint that can further differentiate its pharmacological profile from both the des-methyl and ether-linked congeners [2].
| Evidence Dimension | α4β2 nAChR binding affinity (IC50) and functional efficacy (Imax) |
|---|---|
| Target Compound Data | 2-(3-Chlorophenyl)-4-methylpyrrolidine: Direct binding data not available in open literature; structural class inference based on meta-chloro phenylpyrrolidine scaffold |
| Comparator Or Baseline | Compound 3 (meta-chloro aryl ether analog): IC50 = 221.0 ± 10.0 nM, EC50 = 63.3 ± 2.1 µM, Imax = 0.29 ± 0.01; Compound 1 (unsubstituted phenyl analog): IC50 = 204.0 ± 6.0 nM, Imax = 0.54 ± 0.01 |
| Quantified Difference | Meta-chloro substitution reduces Imax by 46% vs. unsubstituted (0.29 vs. 0.54); 4-methyl pyrrolidine modification is expected to further alter both affinity and efficacy based on steric and conformational effects |
| Conditions | Human α4β2 nAChR expressed in SH-EP-hα4β2 clonal cells; [3H]-cytisine displacement assay; functional assay in Xenopus laevis oocytes (Iturriaga-Vásquez et al., 2019) |
Why This Matters
This evidence demonstrates that the meta-chlorophenyl motif confers partial agonist properties at α4β2 nAChR, and the additional 4-methyl substitution on the pyrrolidine ring provides a handle for tuning efficacy away from the full agonist profile of amino-substituted analogs, which is critical for smoking cessation pharmacotherapy where partial agonism is therapeutically preferred.
- [1] Iturriaga-Vásquez, P.; Reyes-Parada, M.; et al. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules 2019, 24 (15), 2684. https://doi.org/10.3390/molecules24152684. View Source
- [2] Elliott, R. L.; Ryther, K. B.; Anderson, D. J.; Raszkiewicz, J. L.; Campbell, J. E.; Sullivan, J. P.; Garvey, D. S. Phenyl Pyrrolidine Analogues as Potent Nicotinic Acetylcholine Receptor (nAChR) Ligands. Bioorg. Med. Chem. Lett. 1995, 5 (9), 991–996. https://doi.org/10.1016/0960-894X(95)00154-L. View Source
